Cas no 1197333-54-2 (BRL 54443 maleate salt)
BRL 54443 maleate salt Chemical and Physical Properties
Names and Identifiers
-
- BRL 54443 maleate salt
- 3-(1-Methyl-4-piperidinyl)-1H-indol-5-ol (2E)-2-butenedioate (1:1 )
- 3-(1-Methylpiperidin-4-yl)-1H-indol-5-ol maleate salt
- BRL 54443 maleate salt, solid
- DTXSID101017102
- CHEMBL1256797
- 1H-Indol-5-ol, 3-(1-methyl-4-piperidinyl)-, (2Z)-2-butenedioate (1:1)
- Tox21_500207
- LP00207
- HMS3260J15
- SR-01000075573-1
- 3-(1-Methylpiperidin-4-yl)-1H-indol-5-ol maleate
- CCG-221511
- EU-0100207
- (Z)-but-2-enedioic acid;3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
- 1197333-54-2
- BRL 54443 maleate
- J-004192
- NCGC00260892-01
- NCGC00093680-01
- SCHEMBL4799792
- B-173
- B173
-
- MDL: MFCD01860866
- Inchi: 1S/C14H18N2O.C4H4O4/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14;5-3(6)1-2-4(7)8/h2-3,8-10,15,17H,4-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
- InChI Key: INGCLXPSKXSYND-BTJKTKAUSA-N
- SMILES: OC1C=CC2=C(C=1)C(=CN2)C1CCN(C)CC1.OC(/C=C\C(=O)O)=O
Computed Properties
- Exact Mass: 346.15287181g/mol
- Monoisotopic Mass: 346.15287181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 382
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 114Ų
Experimental Properties
- Solubility: H2O: 50 mg/mL
BRL 54443 maleate salt Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Storage Condition:2-8°C
BRL 54443 maleate salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B677780-10mg |
BRL 54443 Maleate Salt |
1197333-54-2 | 10mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B677780-25mg |
BRL 54443 Maleate Salt |
1197333-54-2 | 25mg |
$ 259.00 | 2023-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206832-10mg |
BRL 54443 (maleate) |
1197333-54-2 | 98% | 10mg |
¥1835 | 2023-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206832-50mg |
BRL 54443 (maleate) |
1197333-54-2 | 98% | 50mg |
¥7355 | 2023-04-16 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-300302-10 mg |
BRL 54443 maleate salt, |
1197333-54-2 | 10mg |
¥887.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-300302-10mg |
BRL 54443 maleate salt, |
1197333-54-2 | 10mg |
¥887.00 | 2023-09-05 |
BRL 54443 maleate salt Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on BRL 54443 maleate salt
Professional Introduction to Compound with CAS No. 1197333-54-2 and Product Name: BRL 54443 maleate salt
The compound with the CAS number 1197333-54-2 and the product name BRL 54443 maleate salt represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique chemical structure and potential therapeutic applications. The maleate salt form of BRL 54443 is particularly noteworthy for its enhanced solubility and bioavailability, which are critical factors in drug development. This introduction aims to provide a comprehensive overview of the compound, its chemical properties, and its relevance in contemporary pharmaceutical research.
Chemically, BRL 54443 maleate salt belongs to a class of molecules that exhibit promising pharmacological activities. The maleate salt form is derived from the parent compound BRL 54443, which has been extensively studied for its biological effects. The addition of the maleate moiety significantly improves the pharmacokinetic profile of the compound, making it more suitable for clinical use. This modification enhances the compound's ability to cross biological membranes, thereby increasing its therapeutic efficacy.
Recent research has highlighted the potential of BRL 54443 maleate salt in treating various diseases, particularly those involving inflammation and immune response modulation. Studies have shown that this compound interacts with multiple cellular pathways, leading to a reduction in pro-inflammatory cytokine production. This mechanism makes it a promising candidate for the development of novel anti-inflammatory drugs. Additionally, preclinical trials have demonstrated its efficacy in models of autoimmune disorders, suggesting that it could be a valuable therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The chemical structure of BRL 54443 maleate salt is characterized by a complex arrangement of functional groups that contribute to its unique properties. The maleate moiety, in particular, plays a crucial role in stabilizing the molecule and enhancing its solubility in water. This solubility is essential for drug formulation, as it allows for easier administration and absorption by the body. Furthermore, the compound's stability under various conditions makes it suitable for long-term storage and transport, which is critical for pharmaceutical applications.
In terms of synthesis, BRL 54443 maleate salt is produced through a multi-step process that involves careful control of reaction conditions. The synthesis begins with the preparation of the parent compound BRL 54443, which is then reacted with maleic acid to form the salt derivative. This process requires precise temperature control and pH adjustment to ensure high yield and purity. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and verify the identity of the final product.
The pharmacological properties of BRL 54443 maleate salt have been extensively evaluated in both in vitro and in vivo studies. These studies have revealed that the compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in cytokine production. Specifically, it has been shown to suppress the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two enzymes that play a critical role in inflammation. By targeting these enzymes, BRL 54443 maleate salt effectively reduces inflammation without causing significant side effects.
Moreover, research has indicated that BRL 54443 maleate salt may have additional therapeutic benefits beyond its anti-inflammatory properties. Studies have suggested that it can modulate immune cell function by inhibiting the activation of T-cells and macrophages. This immunomodulatory effect could make it useful in treating not only inflammatory diseases but also immune-related disorders such as allergies and asthma. Further investigation is needed to fully elucidate these mechanisms and explore their clinical implications.
The development of BRL 54443 maleate salt as a therapeutic agent represents a significant step forward in pharmaceutical innovation. Its unique chemical properties and promising pharmacological effects make it a valuable candidate for further clinical investigation. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in treating various diseases.
In conclusion, BRL 54443 maleate salt (CAS No. 1197333-54-2) is a remarkable compound with significant therapeutic potential. Its enhanced solubility, improved bioavailability, and potent anti-inflammatory effects make it an attractive candidate for drug development. Ongoing research continues to explore its mechanisms of action and potential applications in treating inflammatory and immune-related diseases. As our understanding of this compound grows, so too does its promise as a novel therapeutic agent.
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